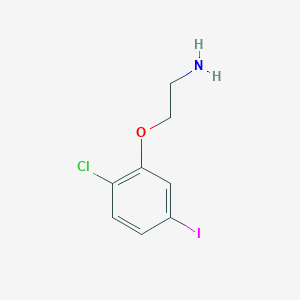

2-(2-Chloro-5-iodophenoxy)ethanamine

Description

Historical Context and Evolution of Phenoxyethylamine Scaffolds in Molecular Design

The process of developing new drugs shares parallels with evolution, where a vast number of potential candidate molecules undergo a stringent selection process, with very few ultimately succeeding. nih.gov Historically, drug development often involved modifying existing molecular designs, leading to successive generations of compounds. nih.gov The use of molecular scaffolds, which are core structures that can be derivatized, became a cornerstone of this process. mdpi.com

The concept of molecular scaffolds originated over a century ago in immunology and has since become a fundamental theme in organic and medicinal chemistry. mdpi.com In the 1990s, the Murcko scaffold, which is derived by removing side chains from a molecule, became a popular method for analyzing and comparing chemical databases. nih.gov This approach helps in understanding the core architectural elements of bioactive molecules. nih.gov Phenoxyethylamine and its broader class, aryloxyethanamines, represent a versatile scaffold frequently utilized in the design of biologically active agents. The evolution of drug discovery has seen a shift from purely phenotypic screening to target-based design, where scaffolds are rationally modified to interact with specific biological targets. rsc.org This rational design process allows chemists to systematically explore the chemical space around a core scaffold to optimize desired properties. mdpi.com

Significance of Halogenated Motifs in Small Molecule Investigations

Halogen atoms, particularly chlorine, bromine, and iodine, are integral components in modern medicinal chemistry. researchgate.net Their inclusion in a molecule is a common strategy to enhance potency and improve pharmacokinetic properties. researchgate.net For a long time, halogens were primarily seen as a way to exploit steric effects, using their bulk to occupy binding sites on target proteins. researchgate.net However, their role is now understood to be far more complex.

Chlorine is more frequently found in approved drugs than even fluorine. nih.gov In fact, after carbon, hydrogen, oxygen, and nitrogen, chlorine is one of the most common elements found in pharmaceuticals. nih.gov Over 88% of top-selling pharmaceuticals in the United States have some reliance on chlorine chemistry in their manufacturing process or as part of the final drug molecule. americanchemistry.com

The significance of heavier halogens like chlorine and iodine has been amplified by the understanding of halogen bonding. acs.orgnih.gov This is a noncovalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid), interacting with an electron donor. acs.org The strength of this interaction increases with the size and polarizability of the halogen, following the trend of Iodine > Bromine > Chlorine. acs.org Introducing a halogen bond can significantly increase binding affinity, in some cases by an order of magnitude when substituting a hydrogen with a chlorine, and by another order of magnitude when replacing chlorine with iodine. acs.org This "tunability" allows for the precise optimization of ligand-receptor interactions. nih.gov

The strategic placement of halogens can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, in addition to its direct binding affinity. acs.org Halogenation is a key tool for medicinal chemists to modulate lipophilicity, which affects how a drug moves through biological membranes. researchgate.net

Table 1: Properties of Halogens in Molecular Design

| Halogen | Common Role in Drug Design | Relative Halogen Bond Strength | Impact on Lipophilicity |

|---|---|---|---|

| Chlorine | Widely used substituent, enhances binding affinity, metabolic stability. nih.govacs.org | Moderate acs.org | Increases |

| Iodine | Strong halogen bond donor, used to significantly increase binding affinity. acs.orgnih.gov | Strongest acs.orgnih.gov | Significantly Increases |

Rationale for Academic Inquiry into 2-(2-Chloro-5-iodophenoxy)ethanamine

While specific, publicly documented research focusing solely on this compound is not extensive, the rationale for its investigation can be inferred from established principles of medicinal chemistry. The molecule combines three key structural features: the proven phenoxyethanamine scaffold, a chloro substituent, and an iodo substituent.

The academic interest in such a compound lies in the systematic exploration of "structure-activity relationships" (SAR). The phenoxyethanamine core provides a well-understood foundation. The addition of two different halogens at specific positions on the phenyl ring allows for a nuanced modulation of the molecule's properties.

The rationale for investigating this specific compound includes:

Exploring Polysubstituted Systems: Research often involves the synthesis of related analogs to understand the effect of each component. For instance, studies on other complex molecules like 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide have involved structure-guided modifications to achieve selective inhibition of a target enzyme. nih.gov

Harnessing Dual Halogen Effects: The presence of both chlorine and iodine offers a unique electronic and steric profile. The ortho-chloro group can influence the conformation of the phenoxy ring and participate in interactions, while the meta-iodo group is a powerful halogen bond donor. acs.org This specific substitution pattern could be designed to target a protein binding pocket with complementary features, potentially leading to high affinity and selectivity.

Fine-Tuning Pharmacokinetics: The combination of chlorine and iodine would substantially increase the lipophilicity of the parent scaffold, which could be a deliberate strategy to enhance membrane permeability or modulate metabolic pathways. researchgate.net The synthesis of compounds with chloroalkyl groups is a known strategy to create bifunctional molecules that can interact with biological targets in multiple ways. pharm.or.jp

In essence, the academic inquiry into this compound is driven by the quest to understand how the interplay of a known scaffold and a specific, dual-halogenation pattern can be used to create molecules with tailored biological activities and drug-like properties.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide |

| N-Nitroso-N-(acetoxymethyl)-2-chloroethylamine |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9ClINO |

|---|---|

Molecular Weight |

297.52 g/mol |

IUPAC Name |

2-(2-chloro-5-iodophenoxy)ethanamine |

InChI |

InChI=1S/C8H9ClINO/c9-7-2-1-6(10)5-8(7)12-4-3-11/h1-2,5H,3-4,11H2 |

InChI Key |

MVIZFKJBYPOMDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)OCCN)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization Strategies

Modular Synthesis of the Phenoxyether Linkage

The formation of the ether bond between the substituted phenol (B47542) and the ethanamine side chain is a critical step in the synthesis. Both classical and modern catalytic methods can be employed to achieve this transformation.

Nucleophilic Substitution Reactions for Aryloxy Formation

A traditional and effective method for forming the aryloxy bond is through a nucleophilic substitution reaction, often a variation of the Williamson ether synthesis. This involves the reaction of a phenoxide with a suitable alkyl halide. In the context of synthesizing 2-(2-chloro-5-iodophenoxy)ethanamine, the key intermediate, 2-chloro-5-iodophenol (B1586210), would be deprotonated with a base to form the corresponding phenoxide. This nucleophilic phenoxide then displaces a leaving group from a 2-carbon electrophile.

A common and practical approach involves the use of 2-chloroethanol (B45725) or 2-bromoethanol (B42945) as the electrophile. The reaction is typically carried out in the presence of a base such as potassium carbonate in a suitable solvent like methanol (B129727). researchgate.net This method provides a straightforward route to the intermediate, 2-(2-chloro-5-iodophenoxy)ethanol, which can then be further functionalized to the desired ethanamine.

A related classical approach is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with an alcohol. masterorganicchemistry.comlookchem.com In this case, 1-chloro-2-iodo-4-nitrobenzene (B3024577) could potentially be reacted with ethanolamine (B43304) in the presence of a copper catalyst, although this approach may require harsher conditions and careful optimization to control selectivity.

Table 1: Comparison of Nucleophilic Substitution Methods for Phenoxyether Formation

| Method | Key Reagents | Typical Conditions | Advantages |

| Williamson Ether Synthesis | 2-Chloro-5-iodophenol, 2-Chloroethanol, K₂CO₃ | Methanol, Room Temperature | Mild conditions, good functional group tolerance. researchgate.net |

| Ullmann Condensation | Aryl Halide (e.g., 1-chloro-2-iodo-4-nitrobenzene), Ethanolamine, Copper Catalyst | High temperatures, polar solvents (e.g., DMF, NMP) | Can be effective for less reactive aryl halides. masterorganicchemistry.com |

Catalytic Approaches to Ether Bond Construction

Modern cross-coupling reactions offer milder and more efficient alternatives for the construction of the C-O ether bond. The Buchwald-Hartwig O-arylation is a powerful palladium-catalyzed reaction that couples alcohols with aryl halides or triflates. commonorganicchemistry.comnih.gov For the synthesis of the target molecule, 2-chloro-5-iodophenol could be coupled with a protected 2-aminoethanol derivative or directly with 2-aminoethanol under carefully controlled conditions. The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. google.comwipo.int

These catalytic methods often exhibit broad substrate scope and functional group tolerance, making them highly attractive for complex molecule synthesis. commonorganicchemistry.com

Regioselective Halogenation and Orthogonal Synthesis of Substituted Aryl Precursors

The synthesis of the key aromatic building block, 2-chloro-5-iodophenol or a related precursor, requires precise control over the placement of the chloro and iodo substituents on the benzene (B151609) ring.

Directed Ortho-Metalation and Halogenation Techniques for Chlorination

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. thermofisher.comchemicalbook.comnih.gov This method relies on a directing group (DMG) on the aromatic ring to direct a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic chlorine source to introduce the chloro substituent with high regioselectivity. For instance, starting with a phenol protected with a suitable DMG, ortho-lithiation followed by reaction with a chlorinating agent like N-chlorosuccinimide (NCS) can provide the desired 2-chlorophenol (B165306) derivative. organic-chemistry.org

Electrophilic and Metal-Catalyzed Iodination Strategies

The introduction of the iodine atom at the 5-position of the 2-chlorophenol core can be achieved through electrophilic aromatic substitution. The hydroxyl group is an activating, ortho-, para-directing group. Therefore, direct iodination of 2-chlorophenol would likely lead to a mixture of products.

A more controlled approach involves the synthesis of a precursor where the desired substitution pattern is pre-installed. A common route is the synthesis of 2-chloro-5-iodobenzoic acid. This can be achieved through various methods, including the iodination of 2-chlorobenzoic acid using reagents like iodine and ammonium (B1175870) persulfate in acetic acid and sulfuric acid. researchgate.netwipo.intchemicalbook.com Another reported method involves a four-step sequence starting from methyl anthranilate, proceeding through iodination, a Sandmeyer reaction for chlorination, and finally hydrolysis to yield 2-chloro-5-iodobenzoic acid. masterorganicchemistry.comgoogle.comnih.govpatsnap.com

Once 2-chloro-5-iodobenzoic acid is obtained, it needs to be converted to the corresponding phenol. This can be accomplished through a Curtius, Hofmann, or Schmidt rearrangement, or via a Sandmeyer-type reaction on the corresponding aniline (B41778) derivative. A patent describes a method for preparing phenols from aromatic primary amines via diazotization and subsequent decomposition of the aryldiazonium salt in a hot mixture of water, a mineral acid, and a specific organic solvent. nih.gov Alternatively, catalytic decarboxylation of hydroxybenzoic acids has been reported as a method to produce phenols. rsc.org

Table 2: Selected Methods for the Synthesis of 2-Chloro-5-iodobenzoic Acid

| Starting Material | Key Steps | Reported Yield | Reference |

| 2-Chlorobenzoic Acid | Iodination with I₂/ (NH₄)₂S₂O₈ in AcOH/H₂SO₄ | High | researchgate.net |

| Methyl Anthranilate | Iodination, Sandmeyer (Chlorination), Hydrolysis | ~80% | nih.gov |

| o-Chlorobenzoic Acid | Nitration, Reduction, Diazotization-Iodination | - | patsnap.com |

Elaboration and Functionalization of the Ethanamine Moiety

The final stage of the synthesis involves the introduction of the primary amine function onto the 2-carbon side chain. Starting from the intermediate 2-(2-chloro-5-iodophenoxy)ethanol, several reliable methods can be employed.

One of the most classic and dependable methods for preparing primary amines is the Gabriel synthesis . masterorganicchemistry.comthermofisher.comnrochemistry.comlibretexts.orglibretexts.org This two-step process involves the N-alkylation of potassium phthalimide (B116566) with the activated alcohol (e.g., the corresponding tosylate or mesylate of 2-(2-chloro-5-iodophenoxy)ethanol). The resulting N-alkylphthalimide is then cleaved, typically using hydrazine (B178648) hydrate (B1144303) (the Ing-Manske procedure), to release the desired primary amine. thermofisher.com This method effectively avoids the over-alkylation issues often encountered with direct amination of alkyl halides.

Another powerful method is the Mitsunobu reaction . commonorganicchemistry.comnih.govorganic-chemistry.orgnih.govwikipedia.org This reaction allows for the direct conversion of an alcohol to a variety of functional groups, including amines, with inversion of stereochemistry. In this context, 2-(2-chloro-5-iodophenoxy)ethanol can be reacted with a nitrogen nucleophile like phthalimide or hydrazoic acid in the presence of triphenylphosphine (B44618) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). Subsequent hydrolysis or reduction of the intermediate furnishes the primary amine.

Table 3: Methods for Converting 2-(2-chloro-5-iodophenoxy)ethanol to the Corresponding Ethanamine

| Method | Key Reagents | Intermediate | Key Features |

| Gabriel Synthesis | Potassium phthalimide, Hydrazine hydrate | N-alkylphthalimide | Avoids over-alkylation, reliable for primary amines. thermofisher.comnrochemistry.com |

| Mitsunobu Reaction | Phthalimide or HN₃, PPh₃, DEAD/DIAD | Phthalimide or azide (B81097) adduct | Stereospecific inversion of configuration at the alcohol carbon. organic-chemistry.orgwikipedia.org |

Amine Protecting Group Chemistry for Selective Functionalization

The primary amine of this compound is a potent nucleophile and a base, which can interfere with reactions intended for other parts of the molecule, such as palladium-catalyzed cross-coupling at the iodo-position. Therefore, transient protection of the amine is a critical step in any multi-step synthetic sequence. The choice of protecting group is dictated by its stability to the planned reaction conditions and the orthogonality of its removal.

Commonly employed protecting groups for the ethanamine moiety include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O under basic conditions and is valued for its stability in a wide range of non-acidic conditions. It is readily cleaved under mild acidic treatment, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. The Cbz group, installed using benzyl (B1604629) chloroformate (Cbz-Cl), offers robustness and is typically removed via catalytic hydrogenation, a method that is orthogonal to the acid-labile Boc group.

Table of Common Amine Protecting Groups

| Protecting Group | Reagent for Protection | Deprotection Conditions | Key Features |

|---|---|---|---|

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic (e.g., TFA, HCl in dioxane) | Stable to hydrogenation and basic conditions. |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable to acidic and basic conditions. |

The selection of a protecting group strategy is fundamental for achieving selective functionalization, enabling chemists to precisely modify the aryl ring without unintended N-alkylation or other side reactions.

Reductive Amination and Other C-N Bond Forming Reactions

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds and is particularly relevant for the synthesis of N-substituted derivatives of this compound. While the parent compound is a primary amine, this reaction is the cornerstone for creating secondary and tertiary amine analogues. The process typically involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

For synthesizing derivatives of the title compound, the key precursor would be (2-chloro-5-iodophenoxy)acetaldehyde. Reacting this aldehyde with a diverse range of primary or secondary amines in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN), yields the desired N-substituted products. STAB is often preferred due to its selectivity and tolerance for acidic conditions which can be used to catalyze imine formation.

Other C-N bond forming reactions applicable to the synthesis of the core structure or its precursors include:

Alkylation of Phthalimide (Gabriel Synthesis): A classic method where potassium phthalimide is alkylated with a suitable substrate, such as 2-(2-chloro-5-iodophenoxy)ethyl bromide, followed by hydrazinolysis to release the primary amine.

Nucleophilic Substitution: The direct reaction of 2-chloro-5-iodophenol with 2-bromoethanamine or a protected version thereof, under basic conditions (Williamson ether synthesis), followed by deprotection.

Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies

To probe the biological relevance of different parts of the molecule, systematic modifications are undertaken. These modifications help to identify the key pharmacophoric elements responsible for a compound's activity and to optimize its properties.

Exploration of N-Substitution Patterns on the Ethanamine

The primary amine serves as a key interaction point in many biological systems and is a prime target for modification. By exploring different substitution patterns on the nitrogen atom, researchers can investigate the impact of steric bulk, electronics, and hydrogen bonding capacity on biological activity.

Reductive amination, as described previously, is the workhorse reaction for this purpose. A library of analogues can be rapidly synthesized by reacting (2-chloro-5-iodophenoxy)acetaldehyde with various amines. Alternatively, the parent primary amine can be directly alkylated using alkyl halides or acylated using acid chlorides or anhydrides to introduce a range of functional groups.

Table of Potential N-Substitutions for SAR Studies

| N-Substituent | Synthetic Method | Potential SAR Insight |

|---|---|---|

| Methyl, Ethyl | Reductive amination with corresponding aldehyde | Probes tolerance for small alkyl groups. |

| Benzyl | Reductive amination with benzaldehyde | Introduces steric bulk and potential for π-stacking. |

| Acetyl | Acylation with acetyl chloride | Neutralizes basicity; introduces H-bond acceptor. |

Aryl Ring Modification and Scaffold Hop Strategies

The 2-chloro-5-iodophenoxy ring presents two distinct "handles" for chemical modification. The iodine atom is particularly valuable as it readily participates in a variety of palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: Reacting the iodo-group with various boronic acids or esters can introduce new aryl or alkyl substituents.

Sonogashira Coupling: This reaction with terminal alkynes introduces alkynyl moieties, which can act as rigid linkers or probes.

Buchwald-Hartwig Amination: This allows for the replacement of the iodine with a new nitrogen-based functional group.

Heck Coupling: Introduces alkene functionalities.

These modifications allow for a systematic exploration of the steric and electronic requirements of the aromatic portion of the molecule.

Scaffold hopping is a more advanced strategy where the entire 2-chloro-5-iodophenoxy ring is replaced by a different chemical core that is predicted to maintain a similar spatial arrangement of key binding features. For instance, the phenoxy ring might be replaced with bioisosteric heterocycles like indole, benzofuran, or quinoline (B57606) to explore novel chemical space and potentially improve properties like metabolic stability or solubility.

Stereoselective Synthesis of Enantiopure Isomers

The parent compound, this compound, is achiral. However, chirality can be introduced by adding a substituent to the ethanamine backbone, for example, at the carbon atom alpha to the nitrogen, creating a stereocenter. Since enantiomers of a chiral molecule often exhibit profoundly different biological activities and metabolic profiles, the ability to synthesize single, enantiopure isomers is crucial.

Key strategies for stereoselective synthesis include:

Chiral Pool Synthesis: Employing a readily available, enantiopure starting material, such as a natural amino acid, to construct the chiral side chain.

Asymmetric Catalysis: Using a chiral catalyst to control the stereochemical outcome of a key bond-forming step. For example, the asymmetric reduction of a precursor imine can yield a single enantiomer of the desired amine.

Chiral Resolution: Synthesizing the compound as a racemic mixture and then separating the enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid or camphorsulfonic acid), which can then be separated by crystallization, followed by liberation of the enantiopure amine.

The development of these stereoselective routes is essential for the advanced preclinical investigation of any chiral analogue derived from this scaffold.

Molecular Recognition and Ligand Target Interaction Studies

Characterization of Receptor Binding Profiles and Affinities

There is no available data in the public domain detailing the receptor binding profile and affinities for 2-(2-Chloro-5-iodophenoxy)ethanamine.

Serotonergic Receptor Subtype Interactions (e.g., 5-HT2A, 5-HT2C)

No experimental data, such as Kᵢ or IC₅₀ values, could be retrieved from scientific literature to characterize the binding affinity of this compound for the 5-HT2A or 5-HT2C serotonergic receptor subtypes.

Monoamine Transporter Engagement (e.g., SERT, NET, DAT)

Information regarding the engagement and binding affinity of this compound with the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), or dopamine (B1211576) transporter (DAT) is not available in published scientific research.

Exploration of Other G-Protein Coupled Receptor (GPCR) Interactions

Enzymatic Modulation and Inhibition Kinetics

No information has been found concerning the modulatory or inhibitory effects of this compound on enzymatic activity.

Investigation of Monoamine Oxidase (MAO-A, MAO-B) Inhibition

There are no published studies investigating the inhibitory potential of this compound on either monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B). Consequently, data on its IC₅₀ or Kᵢ values for these enzymes are not available.

Assessment of Other Metabolic Enzyme Interactions

No research has been published detailing the interaction of this compound with other metabolic enzymes.

Biophysical Methods for Ligand-Biomolecule Complex Analysis

The study of ligand-biomolecule interactions is fundamental to drug discovery and chemical biology. Biophysical techniques provide critical insights into the formation, stability, and energetics of these complexes.

Spectroscopic methods are powerful tools for detecting and quantifying the binding of a ligand to a biological macromolecule. These techniques rely on changes in the spectral properties of either the ligand or the biomolecule upon complex formation.

Fluorescence spectroscopy is a highly sensitive technique often employed to monitor binding events. nih.gov Many proteins contain endogenous fluorophores, such as tryptophan and tyrosine residues, whose fluorescence emission can be altered upon ligand binding. nih.gov The binding of a ligand in the vicinity of these residues can lead to quenching or enhancement of the fluorescence signal, a phenomenon that can be titrated to determine binding affinity (Kd) and stoichiometry. nih.govresearchgate.net

For instance, in a hypothetical study of this compound binding to a target protein, one would monitor the change in the protein's intrinsic fluorescence as a function of increasing ligand concentration. The resulting binding isotherm can be fitted to various models to extract quantitative binding parameters.

Table 1: Hypothetical Fluorescence Quenching Data for this compound Binding to a Target Protein

| [this compound] (µM) | Fluorescence Intensity (a.u.) | % Quenching |

| 0 | 100 | 0 |

| 1 | 90 | 10 |

| 5 | 60 | 40 |

| 10 | 40 | 60 |

| 20 | 25 | 75 |

| 50 | 15 | 85 |

This table is illustrative and does not represent actual experimental data.

Other spectroscopic techniques, such as UV-visible absorption spectroscopy and Circular Dichroism (CD) spectroscopy, can also provide valuable information. Changes in the UV-visible spectrum of a protein or ligand upon complexation can indicate a binding event. CD spectroscopy is particularly useful for detecting conformational changes in the secondary structure of a protein that may occur upon ligand binding. researchgate.net

Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing the thermodynamics of ligand-biomolecule interactions. nih.gov It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. nih.gov

In a typical ITC experiment, a solution of the ligand, in this case, this compound, is titrated into a solution containing the target biomolecule. The resulting heat changes are measured and plotted against the molar ratio of ligand to biomolecule. The resulting isotherm can be analyzed to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. researchgate.netnih.gov From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, offering deep insights into the driving forces of the binding event. winthrop.edu

Table 2: Hypothetical Thermodynamic Parameters for the Binding of this compound to a Target Protein Determined by ITC

| Parameter | Value | Unit |

| Association Constant (Ka) | 1.5 x 106 | M-1 |

| Enthalpy Change (ΔH) | -12.5 | kcal/mol |

| Entropy Change (ΔS) | -10.2 | cal/mol·K |

| Gibbs Free Energy Change (ΔG) | -8.4 | kcal/mol |

| Stoichiometry (n) | 1.1 |

This table is illustrative and does not represent actual experimental data.

The sign and magnitude of the thermodynamic parameters reveal the nature of the forces driving the interaction. For example, a negative enthalpy change suggests favorable hydrogen bonding or van der Waals interactions, while a positive entropy change often indicates the release of ordered water molecules from the binding interface.

Structure Activity Relationship Sar Elucidation and Mechanistic Insights

Conformational Analysis and Bioactive Conformations of the Phenoxyethanamine Scaffold

The three-dimensional shape, or conformation, of a molecule is paramount in determining its ability to bind to a biological target. For the phenoxyethanamine scaffold, a key structural feature is the ether linkage between the phenyl ring and the ethanamine side chain. This linkage introduces a degree of flexibility, allowing the molecule to adopt various spatial arrangements. Computational methods, such as Density Functional Theory (DFT) and other quantum mechanical approaches, are often employed to model these conformations and predict their relative stabilities. nih.govnih.govnih.gov

Identifying the precise bioactive conformation can be achieved by designing and synthesizing rigid analogues, where conformational flexibility is restricted. nih.gov By constraining the molecule into a specific shape, researchers can determine which spatial arrangement of the key pharmacophoric elements—the aromatic ring, the ether oxygen, and the terminal amine—leads to the highest binding affinity. nih.govnih.gov

Role of Halogen Substituents in Molecular Interactions

The presence and nature of halogen atoms on the aromatic ring are critical determinants of the compound's interaction profile. Halogens influence binding through a combination of steric, electronic, and specific bonding interactions.

The chloro and iodo groups on the 2-(2-Chloro-5-iodophenoxy)ethanamine ring contribute significantly to its physicochemical properties.

Steric Effects : Steric bulk refers to the physical space occupied by a substituent, which can influence how a molecule fits into a binding site. The iodine atom is considerably larger than the chlorine atom. This difference in size means that the iodine at position 5 will have a much greater steric impact than the chlorine at position 2, potentially creating more extensive contact with the receptor surface or, conversely, preventing the molecule from accessing a sterically hindered binding pocket. The strategic placement of substituents with varying sizes is a key tool in optimizing drug-receptor complementarity. nih.gov

A crucial and increasingly recognized interaction involving halogens is the halogen bond (XB). This is a non-covalent interaction where a halogen atom acts as a Lewis acid (electron acceptor), forming a highly directional bond with a Lewis base (electron donor) such as an oxygen or nitrogen atom, which are common in the backbones of proteins. nih.govnih.gov

The strength of a halogen bond is directly related to the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov Therefore, the iodine atom at the 5-position of this compound is a potent halogen bond donor. This interaction can significantly enhance binding affinity and selectivity for a target protein. chemicalbook.com Computational studies have shown that halogen bonds can be as strong as some hydrogen bonds and are highly directional, providing a precise mechanism for anchoring a ligand into its binding site. chemicalbook.com The weaker halogen bonding capability of the chlorine atom means it contributes less to this specific type of interaction compared to the iodine.

Positional and Substituent Effects on Aromatic Ring Systems

The specific placement of the chloro and iodo substituents at the 2- and 5-positions is not arbitrary and has significant implications for biological activity. Structure-activity relationship studies on related compounds, such as halogenated phenoxypropanolamines, have demonstrated that the 2,5-dihalogen substitution pattern leads to more potent beta-receptor blocking effects compared to 2,4- or 3,4-dihalogenated derivatives. nih.gov

Influence of the Ethanamine Side Chain and Terminal Amine Modifications

The ethanamine side chain and its terminal primary amine are fundamental pharmacophoric elements.

The Ethanamine Chain : This two-carbon linker acts as a spacer, positioning the terminal amine at an optimal distance from the substituted phenyl ring. This spacing is often critical for bridging two distinct interaction zones within a receptor binding site.

The Terminal Amine : At physiological pH, the primary amine group (-NH₂) is typically protonated to form a positively charged ammonium (B1175870) group (-NH₃⁺). This positive charge is crucial for forming strong ionic interactions, or salt bridges, with negatively charged amino acid residues (e.g., aspartate, glutamate) in a receptor. It can also act as a hydrogen bond donor.

Modifications to this terminal amine can drastically alter a compound's activity. For instance, increasing the bulk of the substituents on the nitrogen (e.g., changing from a primary amine to a secondary or tertiary amine) can change receptor selectivity and affinity. nih.gov Studies on related phenethylamines have shown that N-alkylation can decrease affinity for some receptors while greatly enhancing it for others, sometimes shifting a compound's profile from an agonist to an antagonist.

| Compound | N-Substituent | KOR Binding Affinity (Ki, nM) |

|---|---|---|

| Analog 1 | -H | 15.2 |

| Analog 2 | -CH₃ | 10.5 |

| Analog 3 | -Cyclopropylmethyl (CPM) | 0.45 |

| Analog 4 | -Cyclobutylmethyl (CBM) | 0.17 |

This table, adapted from structure-activity relationship studies of diphenethylamines at the kappa opioid receptor (KOR), illustrates how modifying the terminal amine with different alkyl groups significantly impacts binding affinity. Increasing the size from methyl to small cycloalkylmethyl groups dramatically increases affinity.

Comparative Structure-Activity Profiling with Known Phenethylamine (B48288) Scaffolds

The phenethylamine scaffold is one of the most well-studied frameworks in medicinal chemistry. A comparative analysis between phenoxyethanamine and phenethylamine highlights the significance of the ether linkage.

| Compound Type | Substitution Pattern | Relative β-Adrenolytic Effect |

|---|---|---|

| Phenylethanolamine | 2,5-dihalo | High |

| Phenoxypropanolamine | 2,5-dihalo | High |

| Phenylethanolamine | 2,4-dihalo | Lower |

| Phenoxypropanolamine | 2,4-dihalo | Lower |

| Phenylethanolamine | 3,4-dihalo | Weakest |

| Phenoxypropanolamine | 3,4-dihalo | Weakest |

Data from comparative studies show that for both phenylethanolamines and their phenoxy-analogs, the 2,5-dihalogenation pattern results in stronger beta-blocking effects at the isolated rabbit jejunum than other patterns. nih.gov This suggests that the positioning of halogens is a critical factor for activity, independent of whether the side chain is attached directly or via an ether linkage.

The key difference introduced by the ether oxygen in the phenoxyethanamine scaffold is the alteration of the molecule's geometry and electronic properties compared to a standard phenethylamine. The C-O-C bond angle of the ether is different from the C-C-C bond angle that would exist in its place, and the oxygen atom itself can act as a hydrogen bond acceptor. This changes the conformational landscape and how the pharmacophoric elements are presented to the receptor. researchgate.net While both scaffolds share the core features of a substituted aromatic ring and an amine-terminated side chain, the phenoxyethanamine structure possesses a unique combination of flexibility, bond angles, and hydrogen bonding potential that distinguishes its SAR profile from that of classic phenethylamines. nih.govnih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models

As of the latest available research, specific Quantitative Structure-Activity Relationship (QSAR) models for the compound this compound have not been detailed in publicly accessible scientific literature. Extensive searches for dedicated QSAR studies focusing on this particular molecule or its direct analogues did not yield any specific models, associated data tables, or detailed research findings.

Computational Chemistry and Molecular Modeling Investigations

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are pivotal in characterizing the electronic properties of "2-(2-Chloro-5-iodophenoxy)ethanamine." These calculations offer insights into the molecule's stability, reactivity, and spectroscopic signatures.

DFT studies can be employed to investigate the potential reaction pathways involving "this compound." While specific studies on this exact molecule are not prevalent, the principles of DFT allow for the theoretical exploration of its synthesis and degradation mechanisms. For instance, the synthesis of related compounds often involves nucleophilic substitution reactions, and DFT can model the transition states and activation energies for such processes. nih.gov By calculating the energy profile of a proposed reaction, researchers can predict the feasibility and potential byproducts of synthetic routes.

A hypothetical DFT study on the synthesis of "this compound" might involve the reaction of 2-chloro-5-iodophenol (B1586210) with a suitable aminoethylating agent. The calculations would focus on the energetics of the O-alkylation reaction, determining the most probable mechanism and identifying key intermediates.

| Parameter | Description | Hypothetical Calculated Value |

| Activation Energy (Ea) | The energy barrier for the rate-determining step of the synthesis. | 15-25 kcal/mol |

| Reaction Enthalpy (ΔH) | The overall heat change of the reaction. | -10 to -20 kcal/mol |

| Transition State Geometry | The molecular structure at the highest point of the reaction energy profile. | Characterized by elongated bonds between the phenolic oxygen and the ethylamine (B1201723) moiety. |

This table presents hypothetical data for illustrative purposes, as specific DFT studies on this reaction pathway were not found in the search results.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of "this compound." The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

The electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For "this compound," the oxygen and nitrogen atoms are expected to be regions of negative potential, while the hydrogen atoms of the amine group would exhibit positive potential. This information is critical for predicting non-covalent interactions with biological targets.

| Orbital | Description | Predicted Location of High Electron Density |

| HOMO | The outermost orbital containing electrons, representing the ability to donate electrons. | Likely localized on the phenoxy ring and the iodine atom due to the presence of lone pairs. |

| LUMO | The innermost orbital without electrons, representing the ability to accept electrons. | Primarily distributed over the aromatic ring and the carbon-chlorine bond. |

This table presents predicted locations based on the general principles of molecular orbital theory.

Molecular Docking Simulations for Ligand-Receptor Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nucleic acid. mdpi.comnih.gov This method is essential for understanding the potential biological targets of "this compound" and the nature of its interactions. The docking process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on a force field that estimates the binding affinity. mdpi.com

In a hypothetical docking study, "this compound" could be docked into the active site of a target protein. The results would reveal the key amino acid residues involved in the binding and the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the chlorine and iodine atoms). The binding energy, a numerical score, provides an estimate of the binding affinity. mdpi.com

| Parameter | Description | Hypothetical Docking Result |

| Binding Energy | An estimation of the strength of the ligand-receptor interaction. | -7 to -10 kcal/mol |

| Interacting Residues | The amino acids in the receptor's binding pocket that form contacts with the ligand. | Asp, Glu, Ser (for hydrogen bonding); Phe, Leu, Val (for hydrophobic interactions) |

| Key Interactions | The specific types of non-covalent bonds formed. | Hydrogen bond between the amine group and a carboxylate side chain; halogen bond between the iodine atom and a carbonyl oxygen. |

This table presents hypothetical data for illustrative purposes, as specific docking studies for this compound were not found.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Energetics

Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose and the conformational changes that may occur. nih.gov By simulating the movements of atoms and molecules, MD can refine the static picture provided by molecular docking and provide a more accurate estimation of binding free energies. These simulations can reveal the flexibility of both the ligand and the receptor, which is crucial for a comprehensive understanding of the binding event. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful tool in drug discovery that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. These features include hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings.

In the absence of a known receptor structure, a pharmacophore model can be developed based on a set of known active compounds. For "this compound," a pharmacophore model could be constructed based on its structural features and those of related active molecules. This model would highlight the critical chemical functionalities required for biological activity, such as the presence of a halogenated aromatic ring, an ether linkage, and a primary amine.

Virtual Screening Methodologies for Novel Analog Discovery

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. lshtm.ac.uk This approach can be either structure-based, relying on the three-dimensional structure of the target, or ligand-based, using the information from known active molecules.

A virtual screening campaign could be initiated using a pharmacophore model derived from "this compound" or by docking a compound library into a putative receptor. This would allow for the rapid identification of new molecules with similar or potentially improved properties, thereby accelerating the discovery of novel analogs. lshtm.ac.uk

Biochemical Pathways and Cellular Research Paradigms

Cellular Uptake and Distribution Mechanisms in Model Systems

The entry of 2-(2-Chloro-5-iodophenoxy)ethanamine into cells and its subsequent localization are fundamental to its pharmacological activity. While direct studies on this specific molecule are not extensively detailed in publicly available literature, the behavior of structurally similar phenoxyethanamine analogs suggests that cellular uptake is likely governed by passive diffusion across the plasma membrane. This is due to the compound's predicted lipophilic nature, a characteristic enhanced by the presence of chloro and iodo substituents on the phenyl ring.

Metabolic Transformation and Metabolite Identification Research

The biotransformation of this compound is a critical determinant of its duration of action and potential for producing active or inactive byproducts. Research on analogous compounds provides a framework for predicting its metabolic pathways. For example, a study on a structurally related 5-HT3 receptor antagonist, which also features a substituted aromatic ring and an ethoxyamine side chain, demonstrated that metabolism can occur at various sites on the molecule. nih.gov

Key metabolic transformations observed in similar structures include:

Oxidative deamination: The primary amine group is a likely target for monoamine oxidase (MAO) enzymes, leading to the formation of an aldehyde intermediate, which would then be further oxidized to a carboxylic acid.

Hydroxylation: The aromatic ring is susceptible to hydroxylation by cytochrome P450 (CYP) enzymes, potentially at positions not occupied by the chloro or iodo substituents.

Dehalogenation: While less common, the removal of the chloro or iodo groups could occur, though this is generally a slower metabolic process.

A study on a different, yet related, compound, 4-amino-5-chloro-2-[(methylsulfinyl)ethoxy]-N-[2-(diethylamino)ethyl] benzamide, highlighted the potential for complex metabolic interconversions, such as the reduction of a sulfoxide (B87167) to a sulfide (B99878) metabolite. nih.gov This suggests that the metabolism of this compound could also involve multiple enzymatic systems and produce a range of metabolites. However, specific metabolites of this compound have not been definitively identified in published research, underscoring the need for dedicated metabolic studies.

In Vitro Functional Assays for Receptor Agonism and Antagonism

The pharmacological activity of this compound is primarily characterized through in vitro functional assays that assess its interaction with various receptors. Given its structural similarity to known monoamine receptor ligands, research has focused on its effects on serotonin (B10506) (5-HT) and dopamine (B1211576) receptors.

Studies on compounds with similar structural motifs have employed a variety of in vitro assays to determine their receptor binding affinity and functional activity. For example, research on the hallucinogenic compound DOB, a selective 5-HT2A/2C receptor agonist, utilized electrophysiological recordings in brain slices to measure its effect on NMDA receptor-mediated currents, which was shown to be blocked by 5-HT2A receptor antagonists. This type of assay is crucial for determining whether a compound acts as an agonist, partial agonist, or antagonist at a specific receptor.

The table below summarizes the types of in vitro functional assays that would be relevant for characterizing the receptor activity of this compound, based on methodologies used for analogous compounds.

| Assay Type | Purpose | Example Application for Analogous Compounds |

| Radioligand Binding Assay | To determine the affinity (Ki) of the compound for a specific receptor. | Measuring the displacement of a radiolabeled ligand from 5-HT or dopamine receptors. |

| Second Messenger Assays | To measure the functional consequence of receptor binding (agonism or antagonism) by quantifying downstream signaling molecules (e.g., cAMP, inositol (B14025) phosphates). | Assessing changes in inositol phosphate (B84403) hydrolysis in cells expressing Group I metabotropic glutamate (B1630785) receptors. nih.gov |

| Electrophysiological Assays | To measure changes in ion channel activity or membrane potential in response to the compound. | Recording NMDA-induced inward currents in pyramidal cells of the prefrontal cortex in the presence of 5-HT receptor ligands. |

| Reporter Gene Assays | To measure receptor activation by linking it to the expression of a reporter gene (e.g., luciferase, β-galactosidase). | Quantifying the transcriptional activity of a promoter responsive to a specific signaling pathway. |

While direct data for this compound is not available, the established antagonist activity of structurally similar molecules at certain receptors, such as the mGlu5 receptor by 6-methyl-2-(phenylethynyl)-pyridine (MPEP), provides a rationale for investigating its potential antagonist properties. nih.gov

Investigation of Downstream Signaling Pathway Modulation

The interaction of this compound with its primary receptor targets initiates a cascade of intracellular events known as downstream signaling. The nature of this modulation depends on whether the compound acts as an agonist or an antagonist.

If this compound were to act as an agonist at a G-protein coupled receptor (GPCR), it could lead to:

Activation of Gαs: Resulting in the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.

Activation of Gαq: Leading to the activation of phospholipase C, which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Activation of Gαi: Causing the inhibition of adenylyl cyclase and a decrease in cAMP levels.

Conversely, as an antagonist, it would block the signaling initiated by the receptor's endogenous ligand. For example, studies on 5-HT2A receptor antagonists have shown they can block the inhibitory effects of agonists on NMDA receptor-mediated transmission. This indicates a modulation of ion channel function through a GPCR-mediated pathway. The investigation of these downstream pathways often involves measuring the levels of second messengers like cAMP and calcium, or assessing the phosphorylation state of key signaling proteins such as those in the MAPK/ERK pathway.

Development of Cell-Based Assays for Mechanistic Characterization

To elucidate the precise mechanism of action of this compound, a variety of cell-based assays are essential. These assays provide a more physiologically relevant context than biochemical assays and can be used for both primary screening and in-depth mechanistic studies.

The development of such assays often involves genetically engineering cell lines to express a specific receptor of interest. These cells can then be used in high-throughput screening (HTS) campaigns to identify compounds that modulate the receptor's activity.

Key types of cell-based assays relevant to the study of this compound include:

Calcium mobilization assays: These are widely used for receptors that couple to the Gαq pathway. Cells are loaded with a calcium-sensitive fluorescent dye, and changes in fluorescence are measured upon compound addition.

cAMP assays: These assays quantify changes in intracellular cAMP levels and are suitable for receptors coupled to Gαs or Gαi. They often employ techniques like FRET (Förster resonance energy transfer) or ELISA (enzyme-linked immunosorbent assay).

Reporter gene assays: As mentioned previously, these assays are highly versatile and can be adapted to measure the activation of various signaling pathways that result in changes in gene expression.

Cellular thermal shift assays (CETSA): This technique can be used to confirm direct binding of the compound to its target protein within intact cells by measuring changes in the protein's thermal stability.

The development of selective inhibitors for targets like Cryptosporidium parvum N-myristoyltransferase has been guided by structure-based design and evaluated using both enzymatic and cell-based growth inhibition assays. nih.gov This integrated approach, combining computational methods with experimental validation in cellular systems, represents a powerful paradigm for the mechanistic characterization of novel compounds like this compound.

Advanced Analytical and Characterization Techniques in Compound Research

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 2-(2-Chloro-5-iodophenoxy)ethanamine, offering precise mass measurements that facilitate the confirmation of its elemental composition. nih.gov When coupled with a liquid chromatography system (LC-HRMS), it becomes a powerful tool for separating the parent compound from any process-related impurities or degradants. nih.gov

In a hypothetical analysis, the protonated molecule [M+H]⁺ of this compound would be observed in the mass spectrum. The high resolving power of the instrument allows for the determination of the exact mass to within a few parts per million (ppm), which helps in distinguishing the target compound from other molecules with the same nominal mass.

Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. By selecting the precursor ion and subjecting it to collision-induced dissociation, characteristic fragment ions are produced. For this compound, expected fragmentation pathways would include the loss of the ethylamine (B1201723) side chain, cleavage of the ether bond, and the characteristic isotopic patterns of chlorine, as well as the loss of the iodine atom. researchgate.net This fragmentation pattern provides a fingerprint for the molecule, confirming its structure and aiding in the identification of unknown impurities. nih.gov A method for the selective identification of organic iodine compounds using LC-HRMS has been developed, which would be directly applicable here. nih.gov

Table 1: Representative HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

| [M+H]⁺ | 313.9490 | 313.9485 | -1.6 |

| [M+Na]⁺ | 335.9310 | 335.9304 | -1.8 |

Note: The data presented in this table is representative and intended for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Solution Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide a detailed picture of a molecule's structure in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed for a complete and unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum would show distinct signals for the aromatic protons on the substituted benzene (B151609) ring. The chemical shifts and coupling constants of these protons would be influenced by the positions of the chloro and iodo substituents. The protons of the ethanamine side chain would appear as two multiplets, with their chemical shifts indicative of their proximity to the oxygen and nitrogen atoms.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.8 | m |

| O-CH₂ | 4.1 - 4.3 | t |

| N-CH₂ | 3.0 - 3.2 | t |

| NH₂ | 1.5 - 2.5 | br s |

Note: The data presented in this table is a prediction and intended for illustrative purposes.

Chromatographic Method Development for Purification and Analysis (e.g., HPLC, UPLC, GC)

Chromatographic techniques are essential for both the purification of this compound and the quantitative analysis of its purity. tandfonline.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for the analysis of non-volatile compounds like this one. emerypharma.commdpi.com

A reversed-phase HPLC or UPLC method would typically be developed using a C18 column. nih.govnih.gov Method development would involve optimizing the mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution), flow rate, column temperature, and detector wavelength to achieve a good separation between the main compound and any impurities. nih.govnih.gov UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC, which is particularly advantageous for impurity profiling. waters.comwaters.com The development of such methods for aromatic amines is well-established. chromatographyonline.comtandfonline.comthermofisher.com

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is suitable for the analysis of volatile and thermally stable compounds. While the parent compound may require derivatization to increase its volatility, GC-MS is an excellent technique for identifying and quantifying volatile impurities, such as residual solvents from the synthesis. The analysis of halogenated organic compounds by GC-MS is a common application. restek.comchromatographyonline.comnih.govacs.orgunt.edu

Table 3: Representative HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Note: The data presented in this table is representative and intended for illustrative purposes.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov To perform this analysis on this compound, a high-quality single crystal of the compound is required. This is often a challenging step, involving the screening of various solvents and crystallization conditions.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to determine the electron density map of the molecule. nih.gov From this map, the positions of all the atoms in the crystal lattice can be determined with high precision. This provides unambiguous information about the compound's conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. This technique is also invaluable for confirming the absolute stereochemistry if chiral centers are present. The structural information obtained is crucial for understanding the compound's physical properties and can be used in computational modeling studies. nih.gov

Application of Radioligand Binding Techniques for Affinity Measurements

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific biological target, such as a receptor or enzyme. giffordbioscience.comnih.govspringernature.com To assess the binding affinity of this compound, a radiolabeled version of a known ligand for the target of interest would be used.

In a competitive binding assay, a fixed concentration of the radioligand is incubated with the biological target (e.g., cell membranes expressing the receptor) in the presence of increasing concentrations of the unlabeled test compound, this compound. giffordbioscience.com The ability of the test compound to displace the radioligand from the target is measured. This allows for the determination of the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The IC₅₀ value can then be converted to a Ki (inhibition constant), which represents the affinity of the test compound for the target.

Saturation binding assays, using a radiolabeled version of this compound itself, could be performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). nih.gov These assays are fundamental in pharmacological research for characterizing the interaction of a new compound with its biological target. scispace.com

Table 4: Representative Radioligand Binding Assay Data

| Assay Type | Parameter | Value |

| Competitive Binding | IC₅₀ | 50 nM |

| Ki | 25 nM | |

| Saturation Binding | Kd | 10 nM |

| Bmax | 100 fmol/mg protein |

Note: The data presented in this table is representative and intended for illustrative purposes.

Future Research Directions and Unaddressed Academic Questions

Exploration of Unconventional Binding Modes and Allosteric Modulation

No studies detailing the binding modes of 2-(2-Chloro-5-iodophenoxy)ethanamine to any biological target were identified. Research into its potential for allosteric modulation of receptors or enzymes is not present in the available literature.

Integration of Artificial Intelligence and Machine Learning in Compound Design

There is no indication that artificial intelligence or machine learning methodologies have been employed in the design, optimization, or structure-activity relationship studies of this compound or its derivatives.

Development of Advanced Biosensors for Real-time Interaction Monitoring

The development of biosensors specifically designed to monitor the real-time interactions of this compound with biological molecules has not been reported in the scientific literature.

Investigating the Compound's Role as a Chemical Probe in Systems Biology

No literature was found that describes the use of this compound as a chemical probe to investigate biological systems or pathways within the field of systems biology.

Design of Next-Generation Scaffolds based on Current SAR Knowledge

A prerequisite for the design of next-generation scaffolds is a foundational understanding of the structure-activity relationships (SAR) of the parent compound. As no SAR studies for this compound were found, this area of research remains unexplored for this molecule.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Chloro-5-iodophenoxy)ethanamine, and how do reaction conditions influence yield?

- Methodology :

- Nucleophilic substitution : React 2-chloro-5-iodophenol with 2-chloroethylamine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the phenoxy-ethanamine backbone. Monitor reaction progress via TLC or HPLC .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .

- Yield optimization : Vary solvent polarity (DMF vs. THF) and temperature (60–100°C) to minimize byproducts like dehalogenated intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

- Methodology :

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and ethanamine protons (δ 2.7–3.2 ppm). Use 2D NMR (COSY, HSQC) to confirm connectivity between the phenoxy and ethanamine groups .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z: 328.94 for C₈H₈ClINO). Monitor isotopic patterns for chlorine (M+2) and iodine (M+2) signatures .

- IR spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological relevance of the chloro and iodo substituents in this compound?

- Methodology :

- Comparative analogs : Synthesize derivatives (e.g., 2-fluoro-5-bromo or unsubstituted phenoxy variants) and test in receptor-binding assays (e.g., serotonin or adrenergic receptors). Use radioligand displacement assays to quantify affinity differences .

- Electrophilic substitution impact : The electron-withdrawing Cl and I groups may enhance π-π stacking with aromatic residues in target proteins. Validate via molecular docking (e.g., AutoDock Vina) and compare with experimental IC₅₀ values .

Q. How should researchers address contradictions in reported biological activity data for halogenated ethanamine derivatives?

- Methodology :

- Assay standardization : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to rule out environmental variability. Use cell lines with consistent receptor expression levels .

- Metabolic stability testing : Assess compound degradation in liver microsomes (e.g., human S9 fraction) to determine if conflicting results arise from metabolite interference .

- Structural analogs : Compare with 2-(2-Bromothiazol-5-yl)ethanamine (CAS 910401-29-5), which shares halogenated motifs, to identify trends in bioactivity .

Q. What computational strategies are effective for modeling the interaction of this compound with biological targets?

- Methodology :

- Halogen bonding analysis : Use quantum mechanics (QM) calculations (e.g., Gaussian) to map electrostatic potential surfaces, highlighting iodine’s σ-hole for interactions with protein carbonyl groups .

- Molecular dynamics (MD) : Simulate binding to G-protein-coupled receptors (GPCRs) over 100 ns trajectories. Analyze stability via root-mean-square deviation (RMSD) and hydrogen bond occupancy .

- Free energy perturbation (FEP) : Predict binding affinity changes upon substituting Cl/I with other halogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.